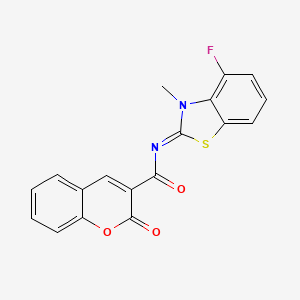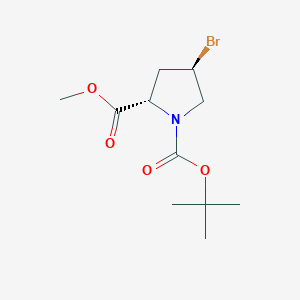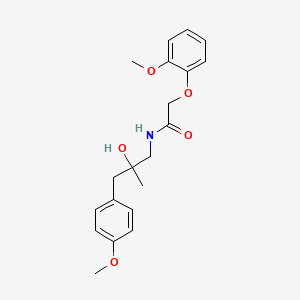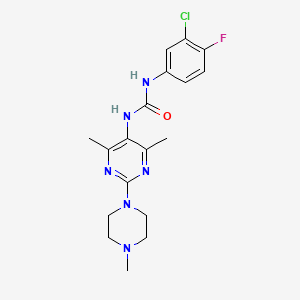
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide, also known as FBTA, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring and a coumarin ring. FBTA has shown promising results in scientific research for its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Scientific Research Applications
Drug Discovery and Development
CCG-342090 has been utilized in the field of drug discovery, particularly for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, which can be exploited to develop new medications. For instance, its application in Computer-Aided Molecular Design (CAMD) enables researchers to simulate and visualize molecular interactions, leading to the identification of promising drug candidates .
Computational Chemistry and Biology
In computational chemistry and biology, CCG-342090’s properties can be analyzed using molecular simulations. This helps in understanding its behavior in different biological systems, predicting its pharmacokinetics, and optimizing its pharmacological profile. The compound’s data can be integrated into machine learning models to predict its efficacy and safety profiles .
Chemical Informatics
CCG-342090 can be used in chemical informatics to manage and analyze chemical data. It can serve as a reference compound in databases, aiding in the search for structurally similar compounds and the exploration of structure-activity relationships. This application is crucial for the rapid identification of compounds with desired biological activities .
High-Temperature Structural Analysis
The compound has been applied in the study of high-temperature structures subjected to thermo-mechanical load. CCG-342090-based sensors can be used to monitor the integrity of materials and structures operating under extreme conditions, such as in aerospace or industrial applications .
Molecular Simulations
Molecular simulations involving CCG-342090 can provide insights into its interaction with biological membranes and proteins. This is particularly useful in understanding its mechanism of action, optimizing drug delivery systems, and predicting potential side effects .
Bioinformatics
In bioinformatics, CCG-342090 can be part of large-scale computational analyses of biological data. It can be used to model biological pathways, understand disease mechanisms, and identify potential biomarkers for various diseases .
Mechanism of Action
Target of Action
CCG-342090, also known as N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-342090 acts by inhibiting the Rho/MRTF/SRF transcription pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound’s interaction with its targets leads to changes in mitochondrial function .
Biochemical Pathways
The Rho/MRTF/SRF transcription pathway, which is affected by CCG-342090, plays a crucial role in regulating mitochondrial function . The compound’s action leads to the hyperacetylation of histone H4K12 and H4K16, and regulates the genes involved in mitochondrial function and dynamics . These small molecule inhibitors regulate mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis .
Pharmacokinetics
It’s known that the compound’s in vivo potency and pharmacokinetics were initially modest, making it unsuitable for long-term efficacy studies . Efforts were made to improve both the metabolic stability and the solubility of the compound, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .
Result of Action
The action of CCG-342090 results in the inhibition of all the complexes of mitochondrial electron transport chains and further induces oxidative stress . This leads to changes in cellular bioenergetics, with a shift from oxidative phosphorylation to glycolysis .
properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-16(22)11-9-10-5-2-3-7-13(10)24-17(11)23/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKQGZVUVNQNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)
![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)



![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)
![N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2874203.png)
